1-Pyrrolidinecarboxamide, 2-[4-(1-methylethoxy)phenyl]-5-oxo-
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Overview
Description
1-Pyrrolidinecarboxamide, 2-[4-(1-methylethoxy)phenyl]-5-oxo- is a chemical compound with the molecular formula C14H18N2O2 It is known for its unique structure, which includes a pyrrolidine ring and a phenyl group substituted with a methylethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidinecarboxamide, 2-[4-(1-methylethoxy)phenyl]-5-oxo- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-(1-methylethoxy)benzaldehyde with pyrrolidine and an appropriate amide-forming reagent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-Pyrrolidinecarboxamide, 2-[4-(1-methylethoxy)phenyl]-5-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-Pyrrolidinecarboxamide, 2-[4-(1-methylethoxy)phenyl]-5-oxo- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-Pyrrolidinecarboxamide, 2-[4-(1-methylethoxy)phenyl]-5-oxo- involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Pyrrolidinecarboxamide: A simpler analog without the phenyl group substitution.
2-Pyrrolidinecarboxamide, N-[4-(1-methylethyl)phenyl]-5-oxo-: A closely related compound with a different substitution pattern on the phenyl group.
Uniqueness
1-Pyrrolidinecarboxamide, 2-[4-(1-methylethoxy)phenyl]-5-oxo- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
185304-86-3 |
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Molecular Formula |
C14H18N2O3 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
2-oxo-5-(4-propan-2-yloxyphenyl)pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C14H18N2O3/c1-9(2)19-11-5-3-10(4-6-11)12-7-8-13(17)16(12)14(15)18/h3-6,9,12H,7-8H2,1-2H3,(H2,15,18) |
InChI Key |
VUXRAKANBSUICG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2CCC(=O)N2C(=O)N |
Origin of Product |
United States |
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